molecular formula C4H7N3OS B13105420 4-(2-Methylhydrazinyl)thiazol-2(5H)-one

4-(2-Methylhydrazinyl)thiazol-2(5H)-one

Cat. No.: B13105420
M. Wt: 145.19 g/mol
InChI Key: JIJVFPBIPCRKTE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(2-Methylhydrazinyl)thiazol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, ethanol, and triethylamine . Reaction conditions typically involve moderate temperatures and standard laboratory equipment.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . It also acts as a fibrinogenic receptor antagonist with antithrombotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylhydrazinyl)thiazol-2(5H)-one is unique due to its specific structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

(4E)-4-(methylhydrazinylidene)-1,3-thiazolidin-2-one

InChI

InChI=1S/C4H7N3OS/c1-5-7-3-2-9-4(8)6-3/h5H,2H2,1H3,(H,6,7,8)

InChI Key

JIJVFPBIPCRKTE-UHFFFAOYSA-N

Isomeric SMILES

CN/N=C/1\CSC(=O)N1

Canonical SMILES

CNN=C1CSC(=O)N1

Origin of Product

United States

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